

A Comparative Guide to Alternative Methods for Active Caspase-3 Purification

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Compound of Interest

Compound Name: *Biotin-DEVD-CHO*

Cat. No.: *B070593*

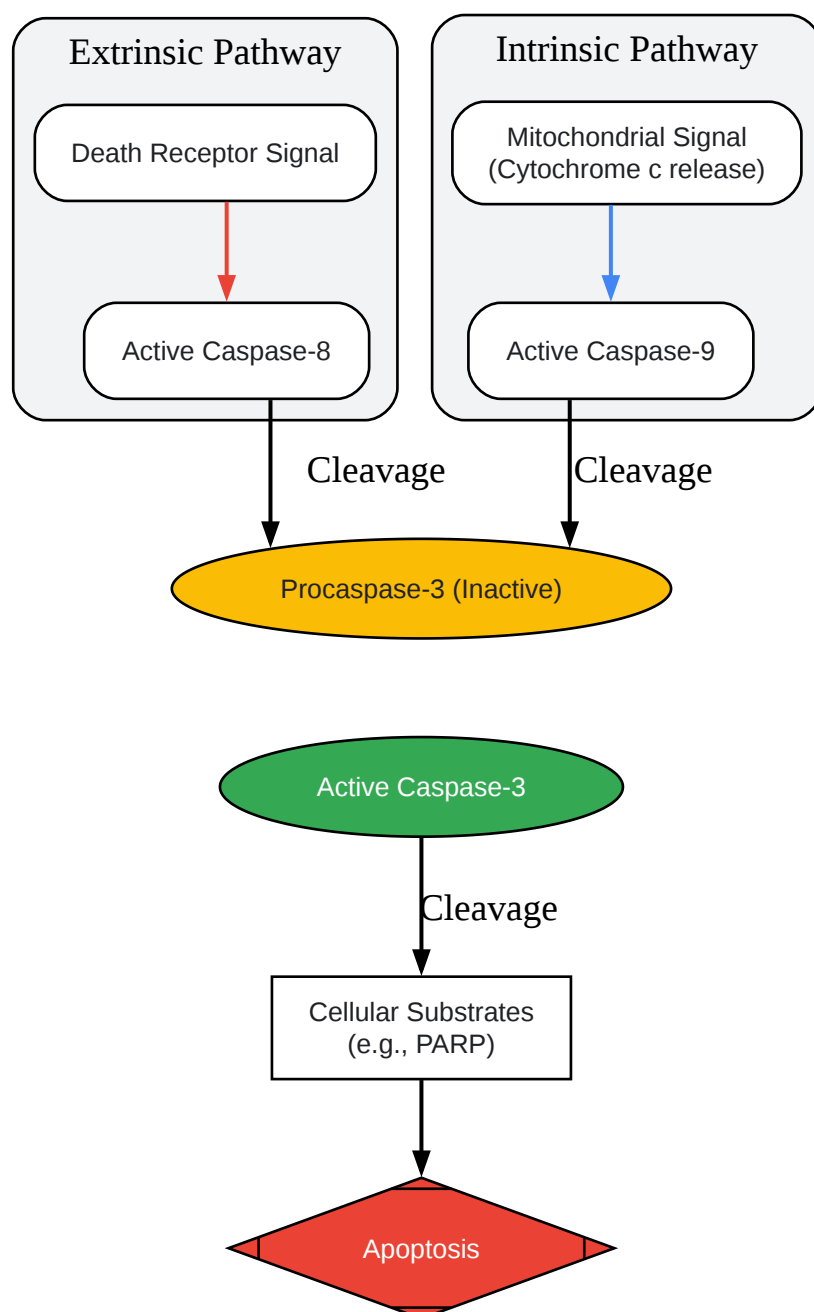
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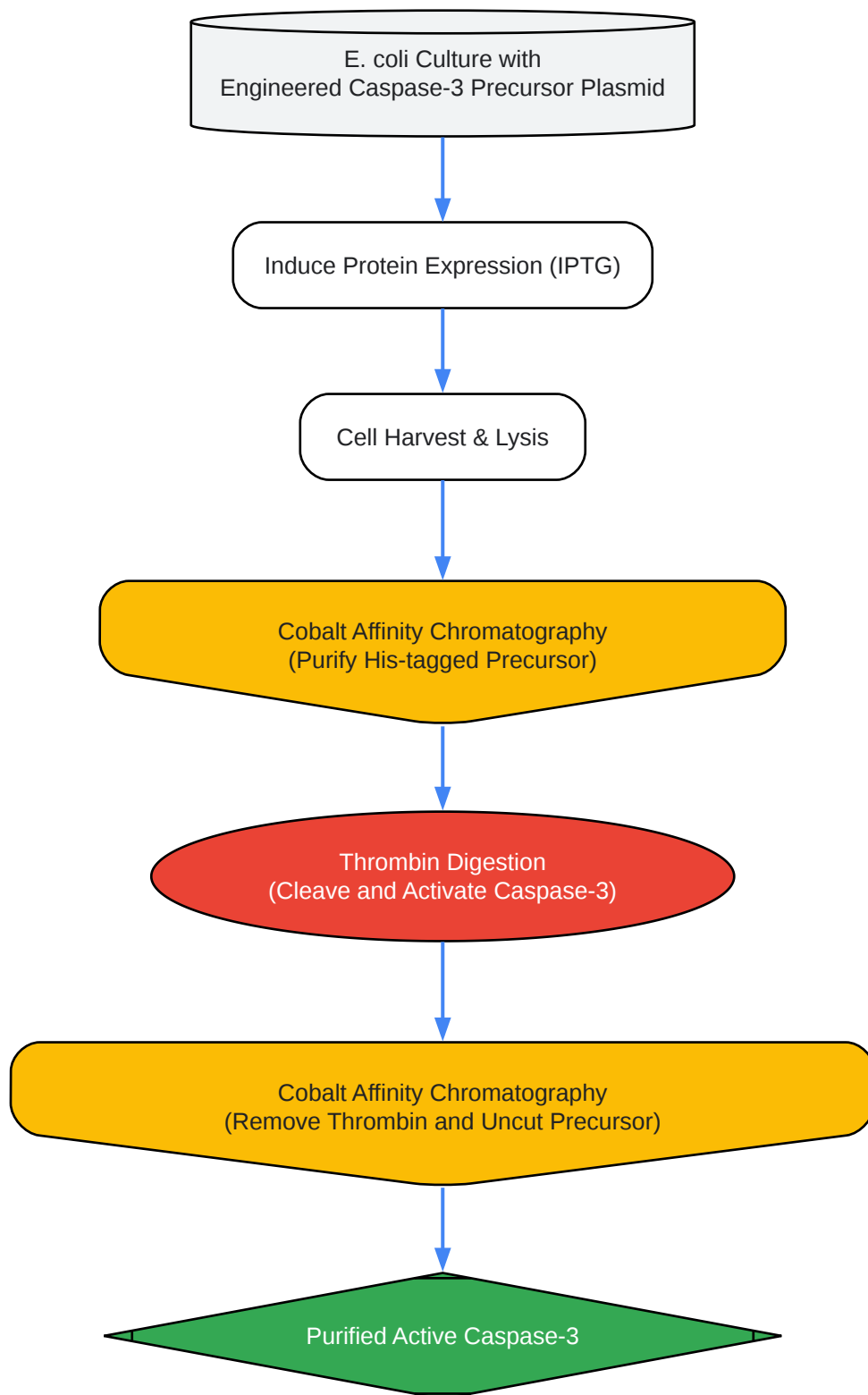
For Researchers, Scientists, and Drug Development Professionals

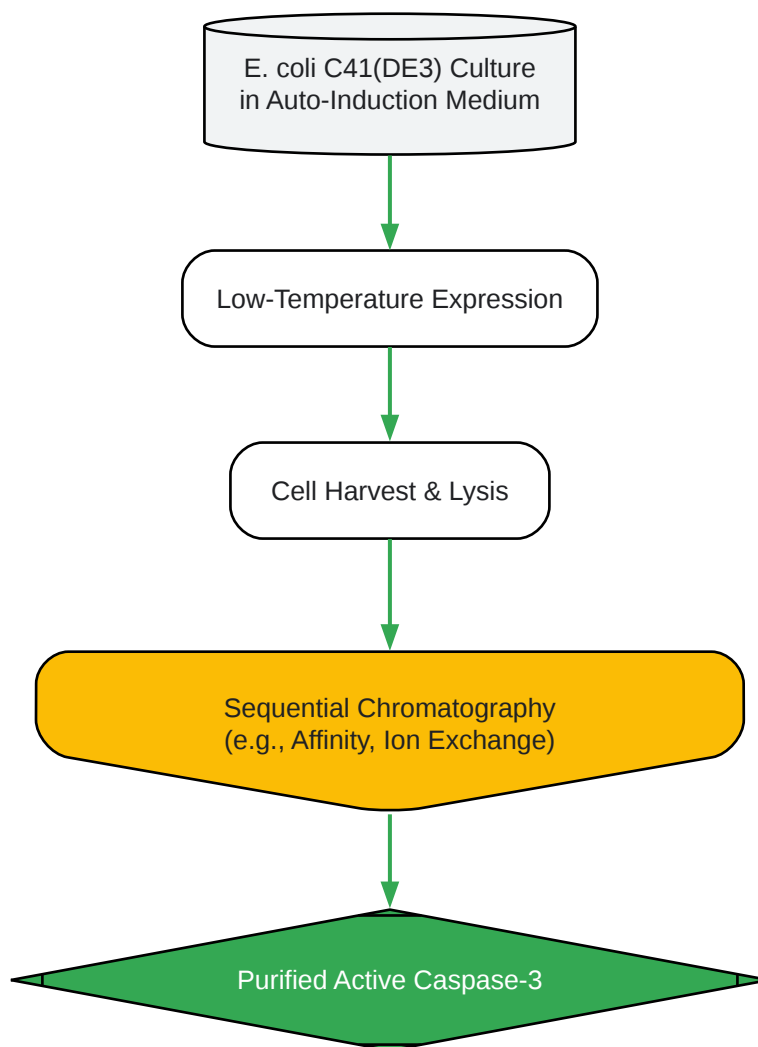
Active caspase-3, a key executioner in the apoptotic pathway, is a critical target for drug discovery and a vital tool in apoptosis research. The ability to obtain high-purity, active caspase-3 is paramount for screening potential inhibitors, studying substrate specificity, and elucidating its regulatory mechanisms. While traditional methods often involve complex refolding procedures from insoluble inclusion bodies, several alternative strategies have been developed to improve yield, purity, and efficiency. This guide provides an objective comparison of these alternative methods, supported by experimental data and detailed protocols.

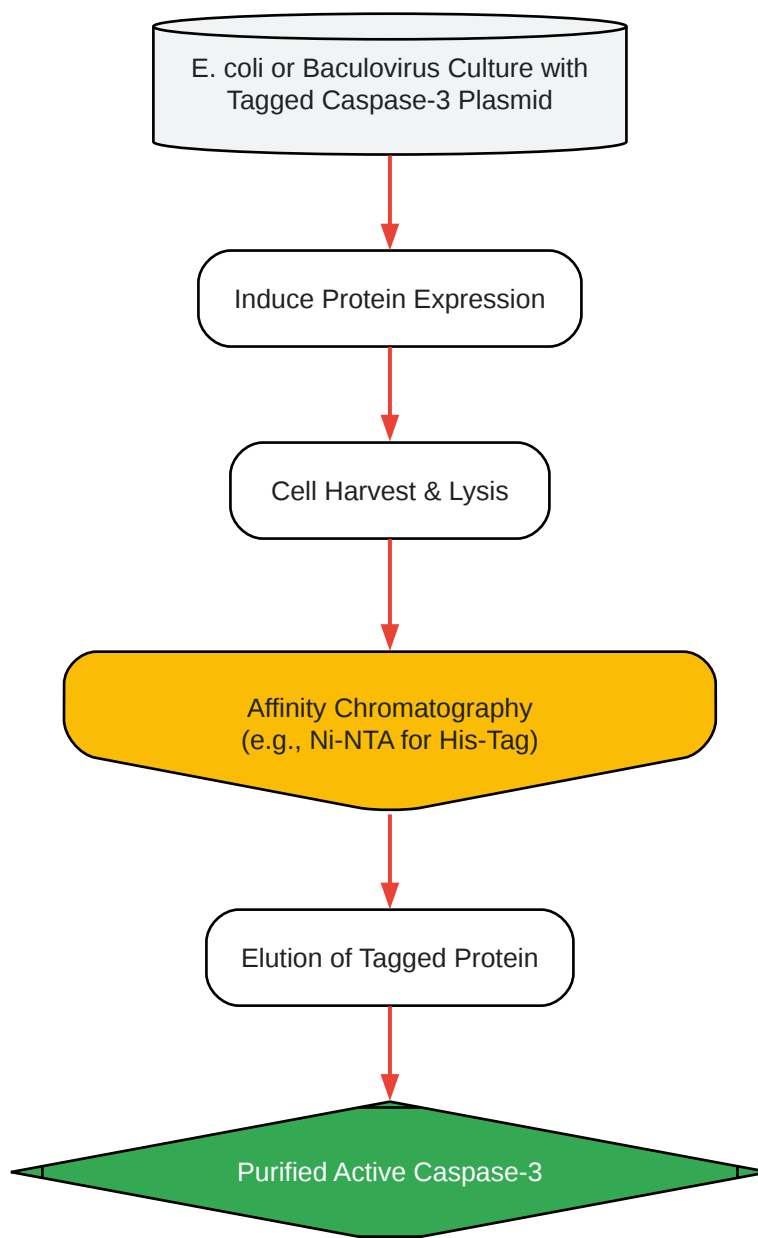
Caspase-3 Activation Pathway

Caspase-3 is synthesized as an inactive zymogen, procaspase-3.[1] Its activation is a central event in the apoptotic cascade and can be initiated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] In the intrinsic pathway, intracellular signals lead to the activation of caspase-9, which then cleaves and activates procaspase-3. The extrinsic pathway is triggered by external ligands binding to death receptors, leading to the activation of caspase-8, which in turn activates procaspase-3.[2][3] Once activated, caspase-3 cleaves a wide array of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]









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